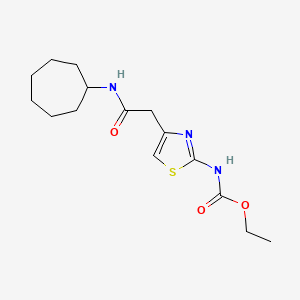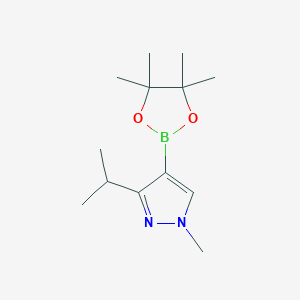
キノリン-2-スルホニルフルオライド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-2-sulfonyl Fluoride is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a nitrogenous heterocyclic aromatic organic compound with the chemical formula C₉H₇N Quinoline-2-sulfonyl Fluoride is characterized by the presence of a sulfonyl fluoride group attached to the second position of the quinoline ring
科学的研究の応用
Quinoline-2-sulfonyl Fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities. It is also studied for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
作用機序
Target of Action
Quinoline-2-sulfonyl Fluoride, as a sulfonyl fluoride derivative, is known to act as an electrophilic warhead . Sulfonyl fluorides have been used by both medicinal chemists and chemical biologists due to their balance of reactivity and stability . Quinoline, a nitrogen-containing heterocyclic compound, is a key component in many biologically active compounds .
Mode of Action
The mode of action of Quinoline-2-sulfonyl Fluoride involves the interaction with its targets through a process known as deoxygenative sulfonylation . This process involves the reaction of quinoline N-oxides with sulfonyl chlorides in the presence of CS2 and diethylamine . The reaction proceeds under mild and transition-metal-free conditions .
Biochemical Pathways
Quinoline derivatives have been found to have a broad range of biological activities . They participate in both electrophilic and nucleophilic substitution reactions . The sulfonylation of quinoline N-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .
Pharmacokinetics
Quinoline derivatives are known to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Result of Action
The sulfonylation of quinoline n-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .
Action Environment
The action environment of Quinoline-2-sulfonyl Fluoride involves a metal-free and reductant-free condition . The reaction proceeds well under these conditions and exhibits a wide substrate scope and functional group tolerance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-2-sulfonyl Fluoride typically involves the introduction of a sulfonyl fluoride group into the quinoline ring. One common method is the reaction of quinoline with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride derivative, which is then treated with a fluoride source to yield Quinoline-2-sulfonyl Fluoride.
Industrial Production Methods: Industrial production of Quinoline-2-sulfonyl Fluoride may involve large-scale reactions using similar synthetic routes. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: Quinoline-2-sulfonyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form quinoline-2-sulfonamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Various quinoline-2-sulfonyl derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Quinoline-2-sulfonamide derivatives.
類似化合物との比較
Quinoline-2-sulfonyl Fluoride can be compared with other similar compounds, such as:
Quinoline-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group. It has different reactivity and biological activity.
Quinoline-2-sulfonic Acid: Contains a sulfonic acid group, which significantly alters its chemical properties and applications.
Fluoroquinolines: A class of compounds with fluorine atoms attached to the quinoline ring. These compounds are known for their broad-spectrum antimicrobial activity.
Uniqueness: Quinoline-2-sulfonyl Fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This group allows for specific interactions with nucleophilic residues in enzymes, making it a valuable tool in enzyme inhibition studies and drug development.
特性
IUPAC Name |
quinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNTZHUFNOYUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-36-4 |
Source


|
| Record name | quinoline-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)
![N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)
![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2509057.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)

![(2Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2509063.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)
![ethyl 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)
